rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane
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Overview
Description
rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a bromomethyl group and two fluorine atoms
Preparation Methods
The synthesis of rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, which forms the bicyclo[3.1.0]hexane structure.
Introduction of the bromomethyl group: This step often involves the bromination of a suitable precursor, such as a methyl group attached to the bicyclic core.
Addition of fluorine atoms:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane include other bicyclic compounds with different substituents, such as:
- rac-(1R,5R)-1-(chloromethyl)-2,2-difluorobicyclo[3.1.0]hexane
- rac-(1R,5R)-1-(hydroxymethyl)-2,2-difluorobicyclo[3.1.0]hexane
The uniqueness of rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[31
Properties
Molecular Formula |
C7H9BrF2 |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H9BrF2/c8-4-6-3-5(6)1-2-7(6,9)10/h5H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
IEWAQLFCFIMVML-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC([C@@]2([C@H]1C2)CBr)(F)F |
Canonical SMILES |
C1CC(C2(C1C2)CBr)(F)F |
Origin of Product |
United States |
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